molecular formula C23H25N3O3 B12182000 ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12182000
M. Wt: 391.5 g/mol
InChI Key: GITUQXDNLRKDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate is a piperazine derivative featuring a benzyl-substituted indole moiety linked to the piperazine ring via a carbonyl group. This compound belongs to a class of molecules where the piperazine scaffold is functionalized with aromatic or heteroaromatic groups, often to modulate pharmacokinetic properties or enhance receptor binding . The benzyl group at the indole N1 position may influence lipophilicity and metabolic stability, while the ethyl carboxylate at the piperazine N1 position serves as a common protecting group or pharmacokinetic modifier .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(1-benzylindole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C23H25N3O3/c1-2-29-23(28)25-14-12-24(13-15-25)22(27)20-17-26(16-18-8-4-3-5-9-18)21-11-7-6-10-19(20)21/h3-11,17H,2,12-16H2,1H3

InChI Key

GITUQXDNLRKDNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to a range of biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Ethyl 4-(Indol-2-ylcarbonyl)piperazine-1-carboxylate
  • Structure : Differs in the substitution position (indol-2-yl vs. indol-3-yl) and lacks the benzyl group at the indole N1 position.
  • Properties: Reduced steric bulk compared to the target compound.
  • Synthesis : Prepared via amidation of piperazine with indole-2-carboxylic acid derivatives .
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazine-1-carboxylate
  • Structure : Incorporates a 2-methylindole and a pyridinylmethyl group instead of benzyl.
  • The methyl group on the indole may enhance metabolic stability .

Variations in the Linker Region

Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate (304f)
  • Structure : Replaces the carbonyl linker with a propyl chain.
  • Properties : The alkyl linker increases flexibility and hydrophobicity, which may reduce hydrogen-bonding capacity compared to the acyl-linked target compound. This could diminish binding affinity to rigid enzyme active sites .
Ethyl 4-(2-Thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate
  • Structure: Features a thienopyrimidine-sulfanylacetyl group instead of indole-carbonyl.

Functional Group Modifications

Ethyl 4-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
  • Structure : Replaces the indole system with a fluorobenzamido-substituted pyrazole.
  • Properties : The fluorine atom and pyrazole ring may improve metabolic stability and selectivity for kinase targets .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Linker Type Notable Properties References
Target Compound C23H24N3O3 1-Benzyl-1H-indol-3-yl Carbonyl High lipophilicity, CNS activity potential
Ethyl 4-(Indol-2-ylcarbonyl)piperazine-1-carboxylate C16H19N3O3 Indol-2-yl Carbonyl Positional isomerism effects
Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate C18H24N3O2 Indol-3-ylpropyl Alkyl Increased flexibility
Ethyl 4-(Thienopyrimidinylsulfanylacetyl)piperazine-1-carboxylate C15H18N4O3S2 Thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl Thioacetyl Redox-active interactions

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely employs amidation or coupling reactions similar to those in and , where tert-butyl protection and HOAt/EDCI-mediated couplings are used .
  • Biological Activity : Piperazine-indole hybrids are frequently explored for CNS targets. The benzyl group in the target compound may enhance blood-brain barrier penetration compared to unsubstituted indoles .
  • Structure-Activity Relationships (SAR) :
    • Carbonyl vs. Alkyl Linkers : Carbonyl linkers (as in the target compound) enable hydrogen bonding with residues like Asp381 or His361 in enzymes, critical for inhibitory activity .
    • Benzyl Substitution : The benzyl group may reduce metabolic oxidation at the indole N1 position, improving half-life .

Biological Activity

Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1190266-11-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC23_{23}H25_{25}N3_{3}O3_{3}
Molecular Weight391.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exhibits its biological activity primarily through interactions with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in numerous physiological processes.

Anticancer Activity

Recent studies have indicated that compounds related to this structure possess significant anticancer properties. For instance, derivatives with similar indole-based scaffolds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.

  • In Vivo Studies : In a study involving leukemic P388 cancer models in mice, compounds structurally related to this compound showed dose-dependent survival benefits at doses up to 200 mg/kg .
  • Cell Line Studies : The compound was tested against various human cancer cell lines, revealing cytotoxic effects characterized by an IC50_{50} value of approximately 0.40 μM against specific cancer types .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Cytotoxicity Induces apoptosis in cancer cells; inhibits cell proliferation.
Antitumor Effects Enhances survival rates in animal models of leukemia.
Mechanistic Insights Inhibits tubulin polymerization; induces cell cycle arrest.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Tubulin Inhibition : A recent publication highlighted that related compounds could effectively inhibit tubulin polymerization through binding at the colchicine site, leading to significant antitumor activity .
  • Mechanisms of Apoptosis Induction : Research has demonstrated that these compounds increase reactive oxygen species (ROS) levels and alter mitochondrial membrane potential, which are critical factors in apoptosis .
  • Selectivity for Cancer Cells : Compounds were shown to exhibit selectivity towards cancer cells over healthy cells, indicating a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.